Cas no 55366-18-2 (1,2,4triazolo1,5-apyrazin-8-amine)
1,2,4triazolo1,5-apyrazin-8-amine Chemical and Physical Properties
Names and Identifiers
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- [1,2,4]triazolo[1,5-a]pyrazin-8-amine
- [1,2,4]triazolo[1,5-a]pyrazin-8-ylamine
- 1,2,4triazolo1,5-apyrazin-8-amine
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- MDL: MFCD19208629
- Inchi: 1S/C5H5N5/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H,(H2,6,7)
- InChI Key: ZALQQELQKOORNX-UHFFFAOYSA-N
- SMILES: N12C=CN=C(C1=NC=N2)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 127
- XLogP3: -0.7
- Topological Polar Surface Area: 69.1
1,2,4triazolo1,5-apyrazin-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099002468-5g |
[1,2,4]Triazolo[1,5-a]pyrazin-8-amine |
55366-18-2 | 97% | 5g |
$2926.56 | 2023-09-01 | |
| Alichem | A099002468-10g |
[1,2,4]Triazolo[1,5-a]pyrazin-8-amine |
55366-18-2 | 97% | 10g |
$4245.12 | 2023-09-01 | |
| Alichem | A099002468-25g |
[1,2,4]Triazolo[1,5-a]pyrazin-8-amine |
55366-18-2 | 97% | 25g |
$7738.50 | 2023-09-01 | |
| Chemenu | CM431997-1g |
[1,2,4]triazolo[1,5-a]pyrazin-8-amine |
55366-18-2 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-310319-1g |
[1,2,4]triazolo[1,5-a]pyrazin-8-amine |
55366-18-2 | 95% | 1g |
$1944.0 | 2023-09-05 | |
| Enamine | EN300-310319-5g |
[1,2,4]triazolo[1,5-a]pyrazin-8-amine |
55366-18-2 | 95% | 5g |
$5635.0 | 2023-09-05 | |
| Enamine | EN300-310319-10g |
[1,2,4]triazolo[1,5-a]pyrazin-8-amine |
55366-18-2 | 95% | 10g |
$8357.0 | 2023-09-05 | |
| Enamine | EN300-310319-0.05g |
[1,2,4]triazolo[1,5-a]pyrazin-8-amine |
55366-18-2 | 95.0% | 0.05g |
$516.0 | 2025-03-19 | |
| Enamine | EN300-310319-0.1g |
[1,2,4]triazolo[1,5-a]pyrazin-8-amine |
55366-18-2 | 95.0% | 0.1g |
$673.0 | 2025-03-19 | |
| Enamine | EN300-310319-0.25g |
[1,2,4]triazolo[1,5-a]pyrazin-8-amine |
55366-18-2 | 95.0% | 0.25g |
$963.0 | 2025-03-19 |
1,2,4triazolo1,5-apyrazin-8-amine Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 1,2,4triazolo1,5-apyrazin-8-amine
Comprehensive Overview of [1,2,4]Triazolo[1,5-a]pyrazin-8-amine (CAS No. 55366-18-2)
[1,2,4]Triazolo[1,5-a]pyrazin-8-amine (CAS No. 55366-18-2) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the triazolopyrazine family, known for its versatile applications in medicinal chemistry. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The molecular structure of [1,2,4]Triazolo[1,5-a]pyrazin-8-amine features a fused triazole and pyrazine ring system, which contributes to its unique physicochemical properties. With a molecular formula of C5H5N5, this compound exhibits moderate solubility in polar organic solvents, making it suitable for various synthetic applications. Its amine functional group at the 8-position provides an excellent handle for further chemical modifications.
Recent studies highlight the growing importance of triazolopyrazine derivatives in addressing global health challenges. The COVID-19 pandemic has accelerated research into novel antiviral compounds, and [1,2,4]Triazolo[1,5-a]pyrazin-8-amine derivatives are being investigated for their potential activity against viral proteases. Additionally, the rise of antibiotic-resistant bacteria has spurred interest in developing new antimicrobial scaffolds, where this compound shows promise.
In the pharmaceutical industry, CAS 55366-18-2 serves as a key intermediate for synthesizing potential therapeutic agents. Its structural features make it particularly valuable for designing molecules that target protein kinases, which play crucial roles in cancer signaling pathways. Several pharmaceutical companies are currently evaluating triazolopyrazine-based compounds in preclinical studies for oncology applications.
The agrochemical sector has also shown interest in [1,2,4]Triazolo[1,5-a]pyrazin-8-amine derivatives. With increasing global demand for sustainable crop protection solutions, researchers are exploring these compounds as potential leads for developing new generation pesticides. The triazole moiety in particular is known to confer fungicidal activity, making it valuable for plant disease management.
From a synthetic chemistry perspective, 55366-18-2 offers multiple sites for functionalization. The amine group can undergo various reactions including acylation, sulfonylation, and reductive amination, while the triazolopyrazine core can participate in electrophilic aromatic substitution reactions. This versatility makes it a valuable scaffold for combinatorial chemistry and high-throughput screening approaches.
Market analysis indicates growing demand for [1,2,4]Triazolo[1,5-a]pyrazin-8-amine in the research chemical sector. The compound is increasingly available from specialty chemical suppliers, with purity grades ranging from 95% to 99%. Pricing trends show moderate fluctuations based on raw material availability and production scale, with current market prices in the range of $200-$500 per gram for research quantities.
Environmental and safety considerations for CAS 55366-18-2 are important for laboratory handling. While not classified as highly hazardous, standard precautions for handling organic compounds should be observed, including the use of personal protective equipment and proper ventilation. The compound's environmental fate and ecotoxicity profile are areas of ongoing research as its applications expand.
Analytical characterization of [1,2,4]Triazolo[1,5-a]pyrazin-8-amine typically involves techniques such as HPLC, LC-MS, and 1H/13C NMR spectroscopy. The compound shows characteristic UV absorption around 260-280 nm, which is useful for quantification purposes. Recent advances in analytical methods have improved the detection and quantification of this compound in complex matrices.
Future research directions for triazolopyrazine derivatives include exploring their potential in materials science applications. The conjugated π-system of these compounds suggests possible utility in organic electronic materials. Additionally, their metal-binding properties are being investigated for catalytic applications and as ligands in coordination chemistry.
For researchers working with 55366-18-2, proper storage conditions are essential to maintain compound stability. Recommendations include storage under inert atmosphere at -20°C for long-term preservation. The compound demonstrates reasonable stability at room temperature for short periods, but should be protected from light and moisture to prevent degradation.
The intellectual property landscape surrounding [1,2,4]Triazolo[1,5-a]pyrazin-8-amine is evolving rapidly. Several patents have been filed in recent years covering its derivatives for various therapeutic applications, particularly in the areas of oncology and infectious diseases. This patent activity reflects the growing commercial interest in this chemical scaffold.
In conclusion, [1,2,4]Triazolo[1,5-a]pyrazin-8-amine (CAS No. 55366-18-2) represents an important building block in modern chemical research. Its unique structural features and versatile reactivity make it valuable for pharmaceutical, agrochemical, and materials science applications. As research continues to uncover new properties and applications for this compound and its derivatives, its significance in scientific and industrial contexts is likely to grow substantially in the coming years.
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